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Compound of Interest

Compound Name: N4-Acetylcytosine

Cat. No.: B085167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N4-acetylcytosine (ac4C), a critical RNA

modification, with a focus on its prevalence across different tissues and the methodologies for

its quantification. This document is intended to serve as a valuable resource for researchers

investigating the epitranscriptome and its role in health and disease.

Quantitative Comparison of NAT10 Expression
Across Tissues
Direct quantitative data for N4-acetylcytosine (ac4C) levels across a wide range of healthy

tissues is not readily available in existing literature. However, the expression of the sole

enzyme responsible for ac4C deposition, N-acetyltransferase 10 (NAT10), can serve as a proxy

for the potential prevalence of this modification. Recent studies have documented the relative

protein expression of NAT10 across various mouse organs, providing valuable insights into

which tissues may exhibit higher ac4C levels.

The following table summarizes the relative protein expression levels of NAT10 in different

mouse tissues as determined by Western blot analysis. It is important to note that while NAT10

expression is indicative of ac4C presence, the actual levels of the modification can be

influenced by other factors and may not directly correlate with enzyme expression.
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Tissue Relative NAT10 Protein Expression Level

Testis High

Ovary High

Spleen High

Thymus High

Brain Moderate

Lung Moderate

Kidney Moderate

Liver Low

Heart Low

Muscle Low

This data is based on qualitative Western blot analysis and should be interpreted as a relative

comparison rather than absolute quantification.

Experimental Protocols for ac4C Quantification
Accurate quantification of ac4C is crucial for understanding its biological roles. The two primary

methods employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-

MS/MS) and Acetylated RNA Immunoprecipitation followed by sequencing (acRIP-seq).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
for Absolute Quantification
LC-MS/MS is the gold standard for the absolute quantification of modified nucleosides,

including ac4C. This method offers high sensitivity and specificity.

Methodology:

RNA Isolation: Extract total RNA from the tissue of interest using a standard protocol (e.g.,

TRIzol reagent). Ensure high purity and integrity of the RNA.
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RNA Digestion: Digest the purified RNA into single nucleosides using a cocktail of enzymes,

typically including nuclease P1 and alkaline phosphatase.

Chromatographic Separation: Separate the resulting nucleosides using ultra-high-

performance liquid chromatography (UPLC) with a suitable column (e.g., C18).

Mass Spectrometry Analysis: Analyze the eluted nucleosides using a triple quadrupole mass

spectrometer operating in multiple reaction monitoring (MRM) mode. This involves

monitoring the specific precursor-to-product ion transitions for both canonical cytidine (C)

and ac4C.

Quantification: Generate a standard curve using known concentrations of pure ac4C and C

nucleosides. Calculate the absolute amount of ac4C and C in the sample by comparing their

peak areas to the standard curve. The final ac4C level is typically expressed as a ratio of

ac4C to C.

Acetylated RNA Immunoprecipitation Sequencing
(acRIP-seq) for Genome-Wide Profiling
acRIP-seq is a powerful technique for identifying and quantifying ac4C-modified transcripts on

a genome-wide scale.[1][2][3]

Methodology:

RNA Fragmentation: Fragment total RNA or poly(A)-selected mRNA to a desired size

(typically 100-200 nucleotides) using enzymatic or chemical methods.

Immunoprecipitation: Incubate the fragmented RNA with an antibody specific to ac4C. The

antibody-RNA complexes are then captured using protein A/G magnetic beads.

Washing: Perform stringent washing steps to remove non-specifically bound RNA fragments.

RNA Elution: Elute the ac4C-enriched RNA fragments from the antibody-bead complexes.

Library Preparation: Construct a sequencing library from the eluted RNA fragments. This

typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR

amplification.
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High-Throughput Sequencing: Sequence the prepared library on a next-generation

sequencing platform.

Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Identify

peaks of enriched reads, which correspond to ac4C-modified regions. The level of

enrichment can be quantified and compared across different samples.

Visualizing Experimental Workflows and Signaling
Pathways
To further elucidate the processes involved in ac4C analysis and its biological regulation, the

following diagrams are provided.

Sample Preparation Analysis

Tissue Sample Total RNA Isolation Enzymatic Digestion to Nucleosides UPLC Separation Tandem Mass Spectrometry (MRM) Quantification (ac4C/C Ratio)

Click to download full resolution via product page

LC-MS/MS Workflow for ac4C Quantification

Immunoprecipitation Sequencing & Analysis

Total or mRNA RNA Fragmentation Immunoprecipitation with anti-ac4C Elution of ac4C-RNA Library Preparation High-Throughput Sequencing Data Analysis (Peak Calling)

Click to download full resolution via product page

acRIP-seq Workflow for Genome-Wide ac4C Profiling

Signaling Pathways Involving N4-Acetylcytosine
The deposition of ac4C is catalyzed by NAT10, and its expression and activity are intertwined

with key cellular signaling pathways. Dysregulation of these pathways can impact ac4C levels,
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contributing to various pathological conditions.

Regulation of NAT10 Expression

Downstream Effects of NAT10/ac4C
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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